molecular formula C20H19NO4 B11428280 4-tert-butyl-N-(4-hydroxy-2-oxo-2H-chromen-3-yl)benzamide

4-tert-butyl-N-(4-hydroxy-2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B11428280
M. Wt: 337.4 g/mol
InChI Key: PEBMWNSJAJRSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(TERT-BUTYL)-N~1~-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)BENZAMIDE is an organic compound belonging to the class of 4-hydroxycoumarins These compounds are characterized by the presence of hydroxyl groups attached to the C4-position of the coumarin skeleton

Preparation Methods

The synthesis of 4-(TERT-BUTYL)-N~1~-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)BENZAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-hydroxycoumarin with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography.

Chemical Reactions Analysis

4-(TERT-BUTYL)-N~1~-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N~1~-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

4-(TERT-BUTYL)-N~1~-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)BENZAMIDE is unique due to its specific structure and functional groups. Similar compounds include:

    4-Hydroxycoumarin: The parent compound, which lacks the tert-butyl and benzamide groups.

    Warfarin: A well-known anticoagulant that also belongs to the 4-hydroxycoumarin class.

    Dicoumarol: Another anticoagulant with a similar structure but different functional groups.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

4-tert-butyl-N-(4-hydroxy-2-oxochromen-3-yl)benzamide

InChI

InChI=1S/C20H19NO4/c1-20(2,3)13-10-8-12(9-11-13)18(23)21-16-17(22)14-6-4-5-7-15(14)25-19(16)24/h4-11,22H,1-3H3,(H,21,23)

InChI Key

PEBMWNSJAJRSDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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